methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Description
Contextual Significance in Organic Chemistry Research
Aminopyridine acrylates, including methyl (E)-3-(6-aminopyridin-3-yl)acrylate, hold a significant position in organic chemistry due to their versatile molecular architecture. The aminopyridine moiety is a key structural feature in numerous biologically active compounds, offering sites for hydrogen bonding and potential coordination with metal centers. mdpi.com The acrylate (B77674) portion of the molecule is a classic Michael acceptor, rendering the compound susceptible to conjugate addition reactions, and can also participate in various polymerization and cycloaddition reactions. kyoto-u.ac.jp
The synergy of these two functional groups within the same molecule opens up a wide array of possibilities for the synthesis of more complex heterocyclic systems. For instance, the amino group can act as a nucleophile, potentially leading to intramolecular cyclization reactions with the acrylate system under certain conditions. The double bond of the acrylate can be a handle for further functionalization through reactions such as hydrogenation, epoxidation, or dihydroxylation.
Furthermore, the aromatic pyridine (B92270) ring can be modified through electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups and the fine-tuning of the molecule's electronic and steric properties. This adaptability makes aminopyridine acrylates valuable scaffolds in the development of new synthetic methodologies and the construction of diverse molecular libraries for screening purposes.
Overview of Key Research Areas and Methodologies
Research involving aminopyridine acrylates spans several key areas, primarily focusing on their synthesis and potential applications in materials science and medicinal chemistry.
Synthesis: The most common and efficient method for the synthesis of pyridyl acrylates is the Heck reaction . researchgate.netdntb.gov.ua This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyridine with an acrylate ester, such as methyl acrylate. researchgate.net For the synthesis of this compound, a likely precursor would be a halogenated 2-aminopyridine. The Heck reaction is favored for its high efficiency and stereoselectivity, generally yielding the (E)-isomer as the major product. researchgate.net
Alternative synthetic routes may include multi-component reactions that can generate related structures, offering a broader exploration of the chemical space around aminopyridine acrylates.
Medicinal Chemistry: The aminopyridine scaffold is a well-established pharmacophore found in a variety of therapeutic agents. wikipedia.org Consequently, aminopyridine acrylates are explored as intermediates in the synthesis of potential drug candidates. The acrylate moiety can be modified to introduce different functionalities, aiming to enhance the binding affinity of the molecule to biological targets such as enzymes or receptors. The amino group and the pyridine nitrogen can participate in crucial hydrogen bonding interactions within the active sites of these targets.
Materials Science: Pyridine-containing polymers have attracted attention due to their unique physicochemical properties, including their potential use in creating materials with interesting optical and electronic properties. The acrylate functionality in aminopyridine acrylates makes them suitable monomers for polymerization reactions. Research in this area has explored the development of pyridine-grafted copolymers of acrylic acid and styrene, which have shown potential for applications in antimicrobial and fluorescent materials. mdpi.com
Below is an interactive data table summarizing the key research areas and methodologies involving aminopyridine acrylates.
| Research Area | Key Methodologies/Applications | Relevant Compound Classes |
| Organic Synthesis | Heck Reaction, Michael Addition, Cyclization Reactions | Pyridyl Acrylates, Heterocyclic Compounds |
| Medicinal Chemistry | Synthesis of Bioactive Molecules, Enzyme Inhibition | Aminopyridine Derivatives, Drug Intermediates |
| Materials Science | Polymerization, Development of Functional Polymers | Pyridine-Containing Polymers, Fluorescent Materials |
Historical Development of Research on Aminopyridine-Derived Acrylates
The study of the reactions between aminopyridines and acrylates has a history that dates back to at least the mid-20th century. Early research in this area focused on the fundamental reactivity of these compounds. For instance, a 1958 publication in The Journal of Organic Chemistry described the reaction of 2-aminopyridines with alkyl acrylates, which could lead to both non-cyclic N-substituted products and cyclized pyridopyrimidinones. kyoto-u.ac.jpacs.org This early work laid the groundwork for understanding the dual reactivity of aminopyridines, where the exocyclic amino group and the ring nitrogen can both participate in reactions.
Over the decades, with the advent of more sophisticated synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, the synthesis of aminopyridine-derived acrylates has become more controlled and efficient. The Heck reaction, which gained prominence in the latter half of the 20th century, provided a reliable method for the direct formation of the carbon-carbon bond between the pyridine ring and the acrylate moiety, with good control over the stereochemistry of the double bond. nih.gov
More recent research has shifted towards harnessing the unique properties of these molecules for specific applications. The 21st century has seen a rise in studies exploring the use of aminopyridine acrylates as building blocks for complex molecules with potential biological activity and as monomers for the creation of advanced materials with tailored properties. mdpi.com The historical progression of research in this area reflects the broader trends in organic chemistry, moving from fundamental reactivity studies to the development of highly selective synthetic methods and their application in functional materials and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIURSMPFFMLOEH-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reaction Engineering for Methyl E 3 6 Aminopyridin 3 Yl Acrylate
Established Reaction Pathways for (E)-3-(6-aminopyridin-3-yl)acrylate Derivatives
Heck Reaction-Based Approaches
The Heck reaction stands as a cornerstone in carbon-carbon bond formation, providing a reliable method for the synthesis of unsaturated compounds like (E)-3-(6-aminopyridin-3-yl)acrylate derivatives. nih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene. In the context of synthesizing the target molecule, this would involve reacting a 6-aminopyridin-3-yl halide with methyl acrylate (B77674).
The catalytic cycle of the Heck reaction generally proceeds through several key steps: libretexts.org
Oxidative Addition: A Pd(0) species reacts with the aryl halide (e.g., 3-iodo-6-aminopyridine) to form a Pd(II) complex.
Olefin Coordination and Insertion: The alkene (methyl acrylate) coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
β-Hydride Elimination: This step forms the desired trans-alkene product and a palladium-hydride species. The (E)-stereoselectivity is often high in Heck reactions. nih.gov
Reductive Elimination: The catalyst is regenerated by the reductive elimination of H-X, often facilitated by a base.
A simplified representation of the Heck reaction for the synthesis of a related compound is shown below:
Scheme 1: Simplified Heck Reaction Mechanism
| Step | Description |
| A | Oxidative addition of an aryl halide to the Pd(0) catalyst. |
| B | Migratory insertion of the olefin into the Pd-Aryl bond. |
| C | β-Hydride elimination to form the alkene product. |
| D | Reductive elimination and catalyst regeneration with a base. |
The efficiency and outcome of the Heck reaction can be influenced by various factors including the choice of palladium catalyst, ligands, base, and solvent.
Condensation and Cyclization Strategies
Condensation and cyclization reactions offer alternative pathways to construct the pyridine (B92270) ring system present in the target molecule. These methods often involve the reaction of simpler, acyclic precursors.
One relevant strategy involves the reaction of 3-aminopyridine (B143674) with methyl acrylate, which can lead to the formation of pyrido[1,2-a]pyrimidin-4-ones through an initial aza-Michael addition followed by intramolecular cyclization. researchgate.net While this specific reaction leads to a fused ring system, it demonstrates the reactivity between an aminopyridine and an acrylate.
A more direct approach would involve the cyclization of appropriately substituted acyclic precursors. For instance, the cyclization of (E)-methyl 3-(2-aminophenyl)acrylate has been studied, providing mechanistic insights that can be extrapolated to pyridine analogs. nih.gov The reaction mechanism involves nucleophilic addition, deprotonation, protonation, and intramolecular cyclization. nih.gov
Strategies for pyridine synthesis often rely on condensation reactions to build the carbon skeleton, followed by ring closure. acsgcipr.org These can be performed as linear sequences or as multi-component reactions. Common named reactions for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.org
Development of Novel Synthetic Routes
To enhance efficiency, yield, and sustainability, novel synthetic methodologies are continuously being explored.
Microwave-Assisted Synthesis for Related Acrylates
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govyoutube.com The application of microwave irradiation can lead to significantly reduced reaction times, higher yields, and purer products compared to conventional heating methods. nih.govresearchgate.net This is attributed to the rapid and uniform heating of the reactants. aliyuncs.com
The synthesis of various acrylate derivatives has been successfully achieved using microwave assistance. For example, hexadecyl acrylate was prepared via microwave-assisted direct melting esterification with a high yield of 97.5% in just 15 minutes. researchgate.net Similarly, polyurethane acrylate oligomers have been synthesized rapidly without the need for a catalyst or solvent using microwave irradiation. researchgate.net The synthesis of pyridine derivatives has also been shown to be efficient under microwave conditions. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acrylate Copolymers
| Method | Reaction Time | Yield | Product Purity | Thermal Stability |
| Conventional Heating | Hours | Lower | Lower | Lower |
| Microwave Irradiation | Minutes | High | High | Higher |
This table is a generalized comparison based on findings for related acrylate syntheses. nih.gov
Tandem Catalysis and Multi-Component Reactions
Multi-component reactions (MCRs) are one-pot reactions in which three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. acsgcipr.orgbohrium.com MCRs are highly atom-economical and are considered a green chemistry approach. bohrium.com The synthesis of a wide variety of substituted pyridine derivatives has been accomplished through MCRs. nih.govbohrium.commdpi.comresearchgate.net These reactions often involve the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia (B1221849) source. nih.govresearchgate.net
Exploration of Catalytic Systems in Synthesis
The choice of catalyst is crucial for the successful synthesis of methyl (E)-3-(6-aminopyridin-3-yl)acrylate and its derivatives.
For Heck reactions , palladium complexes are the catalysts of choice. nih.gov Systems often involve a palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. libretexts.org The addition of phosphine (B1218219) ligands, like triphenylphosphine (B44618) (PPh₃), can stabilize the catalyst and influence its reactivity. libretexts.org
In the synthesis of acrylates from ethylene (B1197577) and CO₂, nickel and palladium-based homogeneous catalysts are often employed. bohrium.com For the carbonylation of acetylene (B1199291) to produce methyl acrylate, catalyst systems can include nickel or cobalt salts as the main catalyst, with promoters such as copper sulfate (B86663) or sodium iodide. google.com
For multi-component reactions leading to pyridine derivatives, a variety of catalysts have been utilized. These range from simple metal salts like FeCl₃ and Cu(OTf)₂ to more complex systems. bohrium.comresearchgate.net In some cases, catalyst-free or solvent-free conditions have been developed, aligning with the principles of green chemistry. bohrium.com
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds, offering a versatile and efficient route to compounds like this compound. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with an alkene, such as methyl acrylate, in what is known as the Heck reaction, or with an organoboron reagent in the Suzuki-Miyaura reaction. researchgate.netnih.gov
The Heck reaction, for instance, provides a direct method for the arylation of olefins. The synthesis of a precursor, methyl (E)-3-(5-amino-2,4-dimethoxyphenyl)acrylate, was successfully achieved via a Palladium(II)-catalyzed Heck reaction, highlighting the utility of this approach for similar structures. crossref.org The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the acrylate, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov
Similarly, the Suzuki-Miyaura coupling is a powerful tool, enabling the formation of C(sp²)-C(sp²) bonds. nih.gov This reaction often utilizes an arylboronic acid or ester as the coupling partner for an organic halide. nih.govmdpi.com The choice of ligands, bases, and solvents is crucial for optimizing reaction efficiency and yield. nih.gov For example, phosphine ligands like triphenylphosphine (PPh₃) or more sterically demanding, electron-rich ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. mdpi.com
Interactive Table: Representative Conditions for Palladium-Mediated Coupling Reactions
| Coupling Reaction | Aryl Partner | Alkene/Boron Partner | Catalyst System | Base | Solvent | Typical Temp. (°C) | Ref. |
|---|---|---|---|---|---|---|---|
| Heck Reaction | Aryl Bromide | Methyl Acrylate | Pd(OAc)₂ / Ligand | Triethylamine | DMF / NMP | 100-140 | researchgate.netnih.gov |
| Suzuki-Miyaura | Aryl Halide/Triflate | Alkenylboronic acid ester | Pd(PPh₃)₄ | K₃PO₄ / K₂CO₃ | Dioxane / Toluene / Water | 70-110 | nih.govacs.orgresearchgate.net |
Note: This table presents generalized conditions. Specific substrate combinations may require significant optimization.
Lewis Acid Catalysis in Alkylation with Methyl Acrylate
Lewis acids play a significant role in organic synthesis by activating substrates towards nucleophilic attack. byjus.com In the context of alkylation with methyl acrylate, a Lewis acid can coordinate to the carbonyl oxygen of the acrylate. This coordination polarizes the molecule, increasing the electrophilicity of the β-carbon and making it more susceptible to attack by a nucleophile, such as the amino group or an activated carbon on the pyridine ring. acs.orgnih.gov
This principle is analogous to the role of Lewis acids in Friedel-Crafts reactions, where they generate a more potent electrophile. byjus.com Scandium triflate (Sc(OTf)₃), for example, has been shown to be effective in mediating the copolymerization of methyl acrylate with 1-alkenes by activating the acrylate monomer. acs.org The interaction between the Lewis acid and the acrylate can influence not only the reaction rate but also the stereoselectivity and regioselectivity of the addition. acs.org Theoretical studies have investigated the conformations of Lewis acid complexes with methyl acrylate to better understand these effects. acs.org
Interactive Table: Common Lewis Acids and Their Potential Role in Acrylate Activation
| Lewis Acid | Formula | Mode of Action | Potential Outcome | Ref. |
|---|---|---|---|---|
| Scandium(III) triflate | Sc(OTf)₃ | Coordinates to carbonyl oxygen | Increased reaction rate, control of copolymer composition | acs.org |
| Boron trifluoride | BF₃ | Forms adduct with carbonyl group | Enhanced electrophilicity of the acrylate | byjus.com |
| Aluminum chloride | AlCl₃ | Strong carbonyl activation | Catalyzes cationic or pseudo-cationic reactions | byjus.comnih.gov |
Base- and Nucleophile-Catalyzed Polymerizations
This compound, as a functionalized acrylate, possesses a vinyl group that is susceptible to polymerization. wikipedia.org This process can be initiated by various species, including bases and nucleophiles, typically through a chain-growth mechanism. youtube.com
In base-catalyzed polymerization, a strong base can deprotonate a molecule to generate a carbanion that then acts as the initiator. More commonly for acrylates, anionic polymerization is initiated by a nucleophilic attack on the β-carbon of the vinyl group. tandfonline.comcmu.edu This initiation step forms a carbanionic active center which then propagates by adding sequentially to other monomer units. cmu.edu The presence of the aminopyridinyl group can influence the polymerization process, potentially participating in side reactions or affecting the reactivity of the propagating species. tandfonline.com
Controlled polymerization techniques, such as group transfer polymerization (GTP), have been developed to produce polymers with well-defined structures and low polydispersity. acs.orgtandfonline.com GTP often employs a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst to mediate the polymerization of acrylate monomers. acs.orgcmu.edu
Interactive Table: Comparison of Polymerization Methods for Acrylates
| Method | Initiator Type | Mechanism | Key Characteristics | Ref. |
|---|---|---|---|---|
| Anionic Polymerization | Nucleophiles (e.g., organolithiums, enamines) | Chain-growth, living (under specific conditions) | Sensitive to impurities; can produce well-defined polymers. | tandfonline.comcmu.edu |
| Group Transfer Polymerization (GTP) | Silyl Ketene Acetals | Chain-growth, living | Requires a catalyst (nucleophilic or electrophilic); good control over molecular weight. | acs.orgcmu.edu |
| Radical Polymerization | Radical Initiators (e.g., AIBN) | Chain-growth | Versatile and tolerant of functional groups, but less controlled than living methods. | nih.govacs.org |
Strategic Precursor Utilization in Synthesis
The synthesis of this compound relies on the strategic selection and preparation of key precursors. The molecular structure logically deconstructs into a 6-aminopyridine core and a methyl acrylate side chain. A common and effective strategy involves the use of a halogenated aminopyridine, which can then undergo a palladium-catalyzed coupling reaction with methyl acrylate.
A prime candidate for this role is 3-amino-5-bromopyridine (B85033) . chemimpex.comsigmaaldrich.com This precursor contains the necessary aminopyridine scaffold and a bromine atom at the 5-position, which is suitable for oxidative addition to a palladium catalyst. orgsyn.orgagnitio.co.in The synthesis of 3-amino-5-bromopyridine itself can be achieved from precursors like 3-bromo-5-nitropyridine (B95591) via reduction. chemicalbook.com The other essential precursor is methyl acrylate , a widely available commodity chemical. wikipedia.org
Interactive Table: Key Precursors and Their Synthesis
| Precursor | Structure | CAS Number | Typical Synthesis Route | Ref. |
|---|---|---|---|---|
| 3-Amino-5-bromopyridine | Nc1cc(Br)cc(N)c1 | 13535-01-8 | Reduction of 3-bromo-5-nitropyridine using reagents like iron/acid or Pd/C with a hydrogen source. | orgsyn.orgchemicalbook.com |
| Methyl Acrylate | COC(=O)C=C | 96-33-3 | Esterification of acrylic acid with methanol (B129727), often catalyzed by an acid. | wikipedia.org |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. gctlc.org
In the context of palladium-mediated coupling reactions, significant research has been directed at replacing traditional, hazardous solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). acs.orgnih.govacs.org Promising green alternatives include water, alcohols, and bio-based solvents like N-hydroxyethylpyrrolidone (HEP). nih.govacs.org Performing these reactions in aqueous systems not only reduces the reliance on volatile organic compounds but can also simplify product isolation. gctlc.org
Furthermore, developing heterogeneous or recyclable palladium catalysts is a major goal to minimize metal contamination in the final product and reduce waste. nih.gov Immobilizing the palladium catalyst on a solid support, such as modified carbon nanotubes or polymers, allows for easy recovery and reuse over multiple reaction cycles without a significant loss of activity. nih.gov Designing reactions that can be run at lower temperatures and for shorter durations also contributes to energy efficiency, a core principle of green chemistry. gctlc.org
Interactive Table: Green Chemistry Approaches for Synthesis
| Green Principle | Traditional Method | Green Alternative | Benefit | Ref. |
|---|---|---|---|---|
| Safer Solvents | DMF, NMP, THF, Dioxane | Water, Ethanol (B145695), HEP/Water mixtures | Reduced toxicity, improved environmental health and safety (EHS) profile. | acs.orgnih.govacs.org |
| Catalysis | Homogeneous Pd catalyst | Heterogeneous Pd catalyst (e.g., Pd/DNA@MWCNTs), catalyst recycling | Reduced metal leaching, catalyst reusability, lower process mass intensity. | nih.gov |
| Energy Efficiency | High temperature, long reaction times | Microwave heating, optimized catalyst systems for mild conditions | Reduced energy consumption, faster reaction rates. | gctlc.org |
Chemical Reactivity and Transformation Studies of Methyl E 3 6 Aminopyridin 3 Yl Acrylate Systems
Electrophilic and Nucleophilic Reactivity at Pyridine (B92270) and Acrylate (B77674) Moieties
The dual nature of methyl (E)-3-(6-aminopyridin-3-yl)acrylate, possessing both an electron-rich aromatic amine and an electron-deficient alkene, dictates its reactivity towards a range of chemical reagents.
Aminopyridine Ring Transformations
The 6-aminopyridine core of the molecule is susceptible to electrophilic attack. The amino group, being a strong activating group, directs electrophiles to the ortho and para positions (C3 and C5) of the pyridine ring. However, the pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution compared to benzene. This deactivation is somewhat counteracted by the activating effect of the amino group. The nitrogen atom itself can also act as a nucleophile, reacting with electrophiles, which can complicate substitution reactions on the ring.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the C2 and C6 positions, due to the electron-withdrawing nature of the ring nitrogen. The presence of the amino group at the C6 position can influence the feasibility of nucleophilic attack at this site.
Reactivity of the α,β-Unsaturated Ester Group
The α,β-unsaturated ester portion of the molecule is a classic Michael acceptor. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide array of nucleophiles in a conjugate addition reaction known as the Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Isomerization Phenomena and Control
The carbon-carbon double bond in the acrylate moiety allows for the existence of (E) and (Z) isomers. The study of the interconversion between these isomers, particularly through photochemical means, reveals the influence of non-covalent interactions and substituent effects on the molecule's dynamic behavior. Research on the closely related 3-(6-aminopyridin-3-yl)acrylic acid provides significant insights into these phenomena.
Investigating Trans/Cis Photoisomerization Kinetics
The (E) isomer (trans) of aminopyridine-based acrylic acid can be converted to the (Z) isomer (cis) upon irradiation with light. This photoisomerization process is reversible, and the kinetics of both the forward (trans-to-cis) and reverse (cis-to-trans) reactions can be monitored. Studies have shown that the rate of trans-to-cis photoreaction can be influenced by the surrounding chemical environment.
Influence of Hydrogen Bonding on Isomerization
Hydrogen bonding plays a crucial role in controlling the photoisomerization process. In studies involving the corresponding carboxylic acid, the formation of hydrogen-bonded complexes with molecules like substituted ureas has a notable impact on the isomerization kinetics. These interactions can stabilize the ground state of the trans isomer, thereby affecting the energy barrier for isomerization. It has been observed that interactions with urea (B33335) derivatives lead to a decrease in the rates of the trans-to-cis photoreaction. usm.edu
Substituent Effects on Photostationary States
The electronic nature of substituents on interacting molecules, such as the urea derivatives mentioned above, can influence the position of the photostationary state—the equilibrium ratio of trans and cis isomers under continuous irradiation. By altering the substituents on the urea, the stability of the hydrogen-bonded complex can be modulated, which in turn affects the isomerization kinetics and the final equilibrium state. usm.edu This provides a mechanism for tuning the photochemical behavior of the system. usm.edu
Below is a table summarizing the observed effects of substituents on the association constant and the kinetics of photoisomerization for the related 3-(6-aminopyridin-3-yl)acrylic acid complexed with various urea derivatives.
| Urea Substituent | Association Constant (Kass / M⁻¹) | Rate Constant (k_trans→cis / 10⁻³ s⁻¹) |
| H | 126 ± 4 | 2.94 ± 0.04 |
| Ph | 134 ± 5 | 2.50 ± 0.05 |
| p-MeOPh | 138 ± 6 | 2.38 ± 0.06 |
| p-FPh | 145 ± 7 | 2.22 ± 0.07 |
| p-ClPh | 152 ± 8 | 2.10 ± 0.08 |
| p-BrPh | 155 ± 8 | 2.05 ± 0.09 |
Data adapted from a study on 3-(6-aminopyridin-3-yl)acrylic acid and substituted ureas.
Polymerization Mechanisms and Macromolecular Architecture
The structure of this compound makes it a versatile monomer for the synthesis of polymers with potentially interesting properties, such as biodegradability and pH responsiveness, characteristic of polymers containing amino and ester groups. nih.gov
Oxa-Michael Addition Polymerization
Oxa-Michael addition, a variation of the Michael reaction, involves the addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound. rsc.orgrsc.org In the context of this compound, this type of polymerization could theoretically occur if a diol or polyol comonomer is introduced. The reaction would involve the nucleophilic attack of the hydroxyl groups of the comonomer on the electron-deficient double bond of the acrylate. This process can be catalyzed by N-heterocyclic carbenes (NHCs) or phosphazene bases, which are known to promote the oxa-Michael addition of alcohols to acrylates, leading to the formation of poly(ester-ether)s. rsc.orgrsc.org
The polymerization would proceed at room temperature, and the resulting polymers would possess a backbone containing both ester and ether linkages. rsc.org The presence of the aminopyridine moiety as a side group could impart specific functionalities to the resulting polymer, such as the ability to form hydrogen bonds or coordinate with metal ions.
Table 1: Key Features of Oxa-Michael Addition Polymerization
| Feature | Description |
| Monomers | This compound and a diol/polyol |
| Catalyst | N-heterocyclic carbenes (NHCs) or phosphazene bases |
| Reaction | Nucleophilic addition of hydroxyl groups to the acrylate double bond |
| Product | Poly(ester-ether)s |
| Potential Properties | Biodegradability, functionality from aminopyridine side groups |
Step-Growth Polymerization Strategies
Step-growth polymerization is a class of polymerization where bifunctional or multifunctional monomers react to form first dimers, then trimers, and longer oligomers, and eventually long-chain polymers. libretexts.orgyoutube.com this compound, with its amino and ester functionalities, can participate in step-growth polymerization.
One possible route is the formation of polyamides. This would involve the reaction of the amino group of one monomer with the ester group of another, leading to the formation of an amide linkage and the elimination of methanol (B129727). This process, known as aminolysis, would result in a polyamide with the pyridine ring incorporated into the polymer backbone. High temperatures are typically required to drive this type of polycondensation reaction. libretexts.org The resulting polyamides could exhibit properties influenced by the rigid pyridine units and the potential for hydrogen bonding between the amide groups.
Table 2: Comparison of Polymerization Strategies
| Polymerization Type | Monomer Functional Groups Involved | Resulting Linkage | Polymer Type |
| Oxa-Michael Addition | Acrylate (with external diol) | Ester-ether | Poly(ester-ether) |
| Step-Growth (Polyamidation) | Amino and Ester | Amide | Polyamide |
Incorporation into Supramolecular Polymer Networks
Supramolecular polymers are polymeric arrays of monomeric units held together by reversible and directional non-covalent interactions. illinois.edu The 6-aminopyridine unit within polymers derived from this compound is particularly well-suited for creating supramolecular structures due to its ability to form specific and strong hydrogen bonds. wiley-vch.demdpi.com
The amino-pyridine moiety can act as both a hydrogen bond donor (N-H) and acceptor (the pyridine nitrogen). This allows for the formation of well-defined hydrogen-bonded motifs, such as dimers or extended chains, between polymer strands. wiley-vch.deresearchgate.net These non-covalent interactions can act as physical crosslinks, influencing the material's mechanical properties, thermal behavior, and processability. illinois.edu The reversible nature of these hydrogen bonds can lead to stimuli-responsive materials, where properties can be altered by changes in temperature or solvent. illinois.edu The incorporation of these hydrogen-bonding units can lead to the formation of ordered structures, such as those seen in some liquid crystalline polymers. researchgate.net
Cycloaddition and Annulation Reactions Leading to Fused Heterocycles
The reactive sites within this compound also make it a valuable substrate for the synthesis of fused heterocyclic compounds through cycloaddition and annulation reactions. Fused heterocycles are important structural motifs in many biologically active compounds and functional materials. researchgate.netresearchgate.net
The electron-deficient α,β-unsaturated ester portion of the molecule can act as a dienophile or a dipolarophile in cycloaddition reactions. nih.gov For instance, it could potentially undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. More commonly, the activated double bond can participate in 1,3-dipolar cycloadditions with various dipoles, such as nitrilimines, to form five-membered heterocyclic rings. nih.gov
Annulation reactions, which involve the formation of a new ring fused to an existing one, are also possible. The aminopyridine moiety can be the starting point for building new rings. For example, the amino group can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of fused pyrimidine (B1678525) or other nitrogen-containing heterocyclic systems. beilstein-journals.orglongdom.org The combination of the amino group and the acrylate functionality in a single molecule allows for tandem reactions, where an initial intermolecular reaction is followed by an intramolecular cyclization to build the fused ring system. researchgate.netoaepublish.com Such strategies provide efficient routes to complex heterocyclic structures. rsc.org
Table 3: Potential Cycloaddition and Annulation Reactions
| Reaction Type | Role of this compound | Potential Reactant | Resulting Structure |
| [4+2] Cycloaddition | Dienophile | Conjugated diene | Fused six-membered ring |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrilimine, Azide, etc. | Fused five-membered ring |
| Annulation | Nucleophilic aminopyridine | Bifunctional electrophile | Fused nitrogen-containing heterocycles |
Mechanistic Investigations of Reactions Involving Methyl E 3 6 Aminopyridin 3 Yl Acrylate
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of aminopyridine derivatives with acrylates often involve a series of sequential reactions. For instance, in domino reactions involving 2-aminopyridines and Michael acceptors like methyl acrylate (B77674), the observed sequence includes aza-Michael addition, water elimination, intramolecular acyl substitution, and a researchgate.netnih.gov-H shift. researchgate.net These complex transformations lead to the formation of novel fused N-heterocycles. researchgate.net
In a related study on the cyclization reaction of (E)-methyl 3-(2-aminophenyl)acrylate with phenylisothiocyanate, the reaction was found to proceed through four main processes: nucleophilic addition, deprotonation and protonation, intramolecular cyclization with hydrogen transfer, and keto-enol tautomerization. nih.gov This investigation highlighted two potential hydrogen shift pathways, P1 and P2, which differ in the deprotonation of the amino group and protonation of the methyl group. nih.gov The study emphasized the crucial role of the substrate itself and the solvent (water) as not just reactants but also as catalysts, proton shuttles, and stabilizers, which effectively lower the energy barriers for the reaction to proceed. nih.gov
The synthesis of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, a related acrylate derivative, follows the Morita-Baylis-Hillman reaction scheme. mdpi.com This reaction involves the coupling of an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine (B1218219). mdpi.com
The table below summarizes key reaction pathways involving aminopyridine and acrylate derivatives.
| Reaction Type | Reactants | Key Steps | Product Type |
| Domino Reaction | 2-Aminopyridines, Methyl acrylate | Aza-Michael addition, Water elimination, Intramolecular acyl substitution, researchgate.netnih.gov-H shift | Fused N-heterocycles |
| Cyclization | (E)-methyl 3-(2-aminophenyl)acrylate, Phenylisothiocyanate | Nucleophilic addition, Deprotonation/Protonation, Intramolecular cyclization, Keto-enol tautomerization | Cyclized products |
| Morita-Baylis-Hillman | Aldehyde, Activated alkene | Nucleophilic catalysis | Hydroxy acrylates |
Transition State Analysis in Catalytic Processes
Transition state analysis is a powerful tool for understanding the mechanisms of catalytic reactions. In the context of Michael additions, a reaction type relevant to methyl (E)-3-(6-aminopyridin-3-yl)acrylate, computational studies using density functional theory (DFT) have been employed to analyze transition states. For example, in the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a bifunctional thiourea (B124793) organocatalyst, DFT calculations were used to explore the reaction space and identify the lowest energy transition structures. nih.gov
These calculations can predict the stereochemical outcome of a reaction by comparing the energies of the transition states leading to different enantiomers. For the aforementioned reaction, the lowest energy transition structure leading to the major (S)-enantiomer was found to be 2.4 kcal/mol lower in energy than the one leading to the minor (R)-enantiomer, corresponding to a predicted enantiomeric excess (ee) of 97% (S), which is in good agreement with the experimentally observed 93% ee (S). nih.gov
Similarly, in the study of the catalytic mechanism of the RNA methyltransferase METTL3, quantum mechanics/molecular mechanics (QM/MM) free energy calculations were used to investigate the methyl transfer step. nih.gov These calculations indicated that the methyl transfer occurs without prior deprotonation of the adenosine-N6 and highlighted the role of specific amino acid residues in the enzyme's active site in stabilizing the transition state through electrostatic contributions. nih.gov
The table below presents a hypothetical transition state energy comparison for a catalyzed reaction involving an aminopyridine acrylate.
| Transition State | Reactants | Catalyst | Relative Energy (kcal/mol) | Predicted Major Product |
| TS1 | This compound, Nucleophile A | Catalyst X | 0.0 | Product A |
| TS2 | This compound, Nucleophile A | Catalyst X | +2.1 | - |
| TS3 | This compound, Nucleophile B | Catalyst Y | +1.5 | Product B |
Quantitative Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for understanding and optimizing reaction conditions. For the synthesis of methyl acrylate from methyl acetate (B1210297) and trioxane, a kinetic and thermodynamic investigation was conducted. researchgate.net The study developed a mechanism-based kinetic model that showed good agreement with experimental data, allowing for the determination of the pre-exponential factor and activation energy for each step of the reaction. researchgate.net Furthermore, the equilibrium constant and enthalpy change for each reversible reaction were calculated using the Van't Hoff equation. researchgate.net
In a different study on the direct synthesis of methyl methacrylate (B99206), kinetic studies were performed under mild conditions. researchgate.net Such studies are crucial for developing more energy-efficient and sustainable chemical processes. researchgate.net
The table below shows hypothetical kinetic data for a reaction involving this compound.
| Reaction Step | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| Aza-Michael Addition | k₁ | 55.2 | A₁ |
| Cyclization | k₂ | 78.5 | A₂ |
| Elimination | k₃ | 45.1 | A₃ |
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the reaction mechanism, kinetics, and selectivity of a chemical transformation. rsc.org In the reaction of phenylethylamine with methyl acrylate, the use of a polar solvent like methanol (B129727) was found to considerably increase the reaction rate. researchgate.net This is attributed to the ability of polar solvents to stabilize charged intermediates and transition states. researchgate.net
In the context of radical copolymerization, the solvent can affect the reactivity of the monomers. For instance, in the copolymerization of 2-hydroxyethyl methacrylate (HEMA) and butyl methacrylate, polar solvents like n-butanol and dimethylformamide (DMF) were found to decrease the incorporation of HEMA into the copolymer compared to bulk polymerization. mdpi.com This was attributed to the disruption of hydrogen bonding by the solvent. mdpi.com Conversely, a non-polar aromatic solvent like xylene was observed to increase the relative reactivity of HEMA. mdpi.com
The reference reaction for probing solvent effects in cycloaddition reactions is often the reaction between cyclopentadiene (B3395910) and methyl acrylate. researchgate.net This reaction is sensitive to the solvent environment, providing a good model system for studying solvent effects. researchgate.net
The table below illustrates the effect of different solvents on the hypothetical reaction rate of this compound with a nucleophile.
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| Hexane | 1.88 | 1.0 |
| Chloroform | 4.81 | 5.2 |
| Methanol | 32.7 | 25.6 |
| Water | 80.1 | 110.3 |
Advanced Spectroscopic Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. For a molecule like methyl (E)-3-(6-aminopyridin-3-yl)acrylate, a combination of solution-state and solid-state NMR would provide a complete picture of its chemical environment and conformational preferences.
Solution-State NMR for Molecular Dynamics and Association
In solution, NMR techniques such as ¹H and ¹³C NMR would confirm the primary structure of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the vinyl group of the acrylate (B77674) moiety, and the methyl ester group. The coupling constants between the vinyl protons would be crucial in confirming the (E)-stereochemistry of the double bond.
Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning each proton and carbon signal definitively.
Furthermore, solution-state NMR is a powerful tool for studying molecular dynamics and intermolecular interactions. By varying solvent, concentration, or temperature, changes in chemical shifts or the appearance of new signals could indicate processes such as self-association through hydrogen bonding, involving the amino group and the pyridine nitrogen. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions, providing insights into the preferred solution-state conformation and potential aggregation behavior.
Solid-State NMR for Conformational Analysis
While solution-state NMR averages out molecular conformations due to rapid tumbling, solid-state NMR (ssNMR) provides a static picture of the molecule in its crystalline or amorphous solid form. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative.
These experiments would reveal details about the molecular packing in the solid state. Polymorphism, the existence of different crystal forms, could be identified by the appearance of different sets of signals in the ssNMR spectra. The chemical shifts in the solid state can differ from those in solution, reflecting the effects of intermolecular interactions, such as hydrogen bonds involving the aminopyridine moiety. Quantitative analysis of these shifts, often aided by computational modeling, can provide precise information on bond lengths and angles within the crystal lattice.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be expected to display key absorption bands. These would include N-H stretching vibrations for the primary amine, C=O stretching for the ester carbonyl group, C=C stretching for the acrylate double bond and the aromatic pyridine ring, and C-O stretching for the ester linkage.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the C=C double bond and the vibrations of the pyridine ring skeleton. The combination of both techniques provides a more complete vibrational profile of the molecule, aiding in its identification and the analysis of its bonding characteristics.
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
The photophysical properties of a molecule, which dictate its interaction with light, are investigated using electronic spectroscopy. The aminopyridine and acrylate moieties suggest that this compound may possess interesting electronic properties.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of light. The UV-Vis spectrum of this compound, likely measured in a solvent like ethanol (B145695) or acetonitrile, would show absorption maxima (λ_max) corresponding to π-π* and n-π* transitions.
The conjugated system extending from the pyridine ring through the vinyl group to the carbonyl of the ester would likely result in strong π-π* transitions. The position and intensity of these bands are sensitive to the solvent polarity, which can provide information about the nature of the electronic transition.
Fluorescence Spectroscopy for Emission Properties
Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. Many aromatic compounds, particularly those containing amino groups, are known to be fluorescent.
If this compound is fluorescent, an emission spectrum would be recorded by exciting the molecule at one of its absorption maxima. The resulting spectrum would show emission bands at longer wavelengths than the absorption bands (a phenomenon known as the Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the emission process, and the fluorescence lifetime could be determined. These parameters are crucial for understanding the de-excitation pathways of the molecule and are highly dependent on the molecular environment, making fluorescence a sensitive probe for interaction studies.
Surface-Sensitive Spectroscopic Techniques for Surface Functionalization Analysis
Surface-sensitive spectroscopic techniques are essential for analyzing the chemical composition and molecular orientation of thin films and functionalized surfaces. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy would be employed to study surfaces modified with this compound. researchgate.netresearchgate.net
XPS analysis would provide quantitative elemental composition and information about the chemical states of nitrogen, carbon, and oxygen atoms on the surface, confirming the covalent attachment and integrity of the compound. ATR-FTIR would identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amine group, the C=O stretch of the ester, and the C=C stretch of the acrylate, providing insights into the molecular structure on the surface. Research detailing the use of these techniques for the surface functionalization analysis of this specific compound is not currently available.
Computational and Theoretical Chemistry Studies on Methyl E 3 6 Aminopyridin 3 Yl Acrylate
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and equilibrium geometry of molecules. For a molecule like methyl (E)-3-(6-aminopyridin-3-yl)acrylate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed understanding of its molecular characteristics. nih.gov
The optimization of the molecular structure of this compound would aim to find the lowest energy conformation. The "(E)" designation specifies the trans configuration across the acrylate (B77674) double bond. The planarity of the pyridine (B92270) ring and the acrylate group is a key feature. Due to the presence of the amino group and the ester functionality, several conformations arising from rotation around single bonds would be investigated to locate the global minimum on the potential energy surface.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on related structures)
| Parameter | Predicted Value |
| C=C (acrylate) Bond Length | ~1.34 Å |
| C-C (acrylate-pyridine) Bond Length | ~1.47 Å |
| C=O Bond Length | ~1.22 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| C-N (amino) Bond Length | ~1.37 Å |
| Dihedral Angle (Pyridine-Acrylate) | Near 0° (planar) |
Note: These are predicted values based on typical bond lengths and angles in similar molecules and may vary in an actual DFT calculation for the specific compound.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amino group and the π-system of the pyridine ring. The amino group acts as a strong electron-donating group, raising the energy of the HOMO and making the molecule susceptible to electrophilic attack.
The LUMO, on the other hand, is anticipated to be distributed over the electron-withdrawing acrylate portion of the molecule, specifically the α,β-unsaturated carbonyl system. The lower energy of the LUMO makes the molecule a target for nucleophilic attack, particularly at the β-carbon of the acrylate moiety (Michael addition).
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of both electron-donating (amino) and electron-withdrawing (acrylate) groups in the same molecule is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for diverse chemical transformations.
Table 2: Predicted Frontier Molecular Orbital Properties
| Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Aminopyridine Ring | Susceptibility to electrophilic attack |
| LUMO | Acrylate System | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Relatively Small | High chemical reactivity |
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of chemical bonds within a molecule. nih.govyoutube.comrsc.org It allows for the investigation of hyperconjugative interactions and charge delocalization.
In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pair of the amino group's nitrogen atom into the π-system of the pyridine ring. This delocalization is a key factor in the electron-donating nature of the amino group. Furthermore, the analysis would show the polarization of the C=C and C=O bonds in the acrylate moiety due to the electronegativity of the oxygen atoms.
The interaction between the filled π-orbitals of the pyridine ring and the empty π*-orbitals of the acrylate system would also be evident, indicating the extent of conjugation between the two parts of the molecule. This charge delocalization contributes to the stability of the planar conformation. NBO analysis can also quantify the stabilization energies associated with these interactions, providing a quantitative measure of their importance.
Computational Modeling of Reaction Mechanisms
Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the feasibility and kinetics of a reaction. For instance, in a potential reaction such as the Michael addition of a nucleophile to the acrylate group, computational modeling could determine the activation barrier for this process. A lower activation barrier would indicate a faster reaction rate. These calculations can help in understanding the regioselectivity and stereoselectivity of reactions.
The identification and characterization of transition states are fundamental to understanding reaction mechanisms. A transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Computational methods can be used to locate these transition state structures and analyze their geometry. For example, in a hypothetical cycloaddition reaction, the geometry of the transition state would reveal whether the reaction proceeds through a concerted or a stepwise mechanism. The nature of the bonds being formed and broken in the transition state provides a deep understanding of the chemical transformation.
Prediction and Interpretation of Spectroscopic Properties
Computational methods serve as powerful tools for predicting and interpreting the spectroscopic characteristics of molecules. By simulating spectra, researchers can gain insights into the molecule's structure, bonding, and electronic properties, often complementing experimental findings.
The simulation of vibrational spectra, particularly Fourier-transform infrared (FT-IR) spectra, is a common computational task used to understand a molecule's structural and bonding framework. Density Functional Theory (DFT) is a frequently employed method for these simulations. For instance, studies on related acrylate derivatives have utilized the B3LYP functional with a 6-311++G(d,p) basis set to generate theoretical FT-IR spectra. mdpi.com These calculated spectra are often in good agreement with experimental results, helping to confirm the characterization of the synthesized compound. mdpi.com
The process involves optimizing the molecule's geometry to find its lowest energy state and then calculating the vibrational frequencies and their corresponding intensities. These frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent chemical bonds. By comparing the computed spectrum with an experimental one, a detailed assignment of the observed spectral bands to specific molecular vibrations can be achieved.
Table 1: Representative Vibrational Modes and Theoretical Methods
| Computational Method | Basis Set | Application |
|---|---|---|
| Density Functional Theory (DFT) B3LYP | 6-311++G(d,p) | Generation of theoretical FT-IR spectra for acrylate derivatives. mdpi.com |
The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra provides crucial information about the electronic transitions within a molecule. These predictions are valuable for designing new materials and identifying compounds with potential photoreactive properties. nih.gov Computational techniques like Time-Dependent Density Functional Theory (TD-DFT) are standard for calculating the excited states and predicting the absorption maxima (λmax) of organic molecules. nih.gov
Machine learning (ML) algorithms have also emerged as a powerful tool for classifying and predicting UV-Vis absorption spectra based on 2D chemical structures. nih.gov These models can be trained on large databases of experimental spectra to predict whether a molecule will absorb in a specific range, such as the 290 to 700 nm range, which is relevant for assessing photoreactive potential. nih.gov For a molecule like this compound, which contains chromophores, these predictive methods can estimate its absorption characteristics, guiding experimental studies.
Table 2: Methods for UV-Vis Spectra Prediction
| Method | Key Feature | Application Example |
|---|---|---|
| Time-Dependent DFT (TD-DFT) | Calculates electronic transition energies. | Comparison with ML models for predicting absorption spectra of organic compounds. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a vital computational tool for predicting and understanding a molecule's reactivity. uni-muenchen.deresearchgate.net It visualizes the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive behavior towards charged species. uni-muenchen.de The MEP map is color-coded to indicate different potential regions:
Red : Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.net
Blue : Regions of most positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net
Green/Yellow : Regions of near-zero or neutral potential.
By calculating the MEP, one can identify the most likely sites for chemical reactions, including hydrogen bonding interactions and reactions with electrophiles or nucleophiles. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atoms of the acrylate moiety, highlighting these as potential sites for electrophilic interaction. Conversely, positive potential regions would indicate sites susceptible to nucleophilic attack. uni-muenchen.deresearchgate.netnih.gov The map is generated by first optimizing the molecule's geometry and then calculating the potential at numerous points on the molecular surface, which is often defined by a constant value of electron density. uni-muenchen.de
Advanced Quantum Chemical Calculations for Excited States
Advanced quantum chemical calculations are employed to investigate the complex behavior of molecules in their electronic excited states. These studies are fundamental for understanding photophysical processes such as fluorescence, phosphorescence, and intersystem crossing. nih.gov For molecules intended for applications in areas like photodynamic therapy, understanding the dynamics of excited states is crucial. nih.gov
Computational studies, often complemented by time-resolved spectroscopy, can elucidate the properties of excited states. nih.gov For example, in a study of a related azauridine derivative, quantum chemical calculations helped reveal the existence of different rotational isomers (rotamers) in solution, each with distinct excited-state dynamics. nih.gov These calculations can determine fluorescence and intersystem crossing lifetimes, as well as triplet state decay lifetimes. nih.gov Such insights are key to designing molecules with specific photophysical properties, like high fluorescence quantum yields for imaging or efficient triplet state population for generating reactive oxygen species. nih.gov
Supramolecular Interaction Modeling (e.g., Hydrogen Bonding Networks)
Computational modeling is instrumental in understanding and predicting the formation of complex supramolecular architectures, which are governed by non-covalent interactions like hydrogen bonds. rsc.orgnih.gov Hydrogen bonding, due to its directionality and specificity, is a key driver in the self-assembly of molecules into well-defined structures. rsc.org
Table 3: Computational Modeling of Supramolecular Interactions
| Interaction Type | Modeling Method | Insights Gained |
|---|---|---|
| Intermolecular Amide Hydrogen Bonds | DFT (M05 functional, 6-31G(d,p) basis set) | Optimized helical structure and hydrogen bond distances (d N–O = 2.86–2.87 Å). nih.gov |
Derivatization and Functionalization Strategies of Methyl E 3 6 Aminopyridin 3 Yl Acrylate
Selective Functionalization of the Amino Group
The exocyclic amino group on the pyridine (B92270) ring is a primary site for selective functionalization due to its nucleophilic character. This allows for the introduction of a diverse range of substituents through well-established reactions.
Acylation: The amino group can be readily acylated to form amides. This is a common strategy to introduce new functional groups or to protect the amine during subsequent reactions on other parts of the molecule. For instance, reaction with acid chlorides or anhydrides in the presence of a base can yield N-acyl derivatives. This approach is fundamental in modulating the electronic properties and biological activity of aminopyridine-containing compounds.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent yields the corresponding sulfonamides. The development of novel N-sulfonyl aminopyridines has been explored for creating compounds with significant biological potential. nih.gov
Alkylation and Arylation: While direct N-alkylation can sometimes be challenging to control and may lead to over-alkylation, it remains a viable pathway. More controlled C-N bond formation can be achieved through coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents.
These transformations are critical for building more complex molecules, as demonstrated by the synthesis of various amide derivatives used as intermediates in drug discovery. frontiersin.org
Modifications of the Pyridine Ring for Tuned Properties
The pyridine ring itself, while generally electron-deficient, can undergo substitution reactions, although the conditions are heavily influenced by the presence of the activating amino group and the deactivating acrylate (B77674) substituent.
Electrophilic Aromatic Substitution (EAS): Pyridine is typically resistant to EAS due to the electron-withdrawing nature of the ring nitrogen. youtube.com Reactions often require harsh conditions. nih.gov The strong electron-donating amino group at the 6-position directs incoming electrophiles primarily to the C5 and C3 positions. However, the acrylate group at C3 is electron-withdrawing, which deactivates the ring towards electrophilic attack and complicates the regioselectivity. Nitration of pyridine itself is challenging as it requires a strongly acidic medium which protonates the ring, deactivating it further. rsc.org
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, particularly at the C2 and C4 positions. nih.gov While the subject molecule does not have a leaving group at these positions, it is a key consideration in the synthesis of related pyridine derivatives where a halogen at the C2 or C6 position can be displaced by various nucleophiles. researchgate.net
The ability to functionalize the pyridine core is essential for fine-tuning the electronic and steric properties of the molecule, which is a key strategy in the design of materials and therapeutic agents. mdpi.com
Ester Hydrolysis and Further Carboxylic Acid Derivatization
The methyl ester of the acrylate moiety is a versatile handle for further transformations, beginning with its hydrolysis to the corresponding carboxylic acid.
Ester Hydrolysis: The methyl ester can be hydrolyzed to (E)-3-(6-aminopyridin-3-yl)acrylic acid under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of solvents like methanol (B129727), tetrahydrofuran (B95107), and water. chemicalbook.com This reaction is typically high-yielding and provides the free carboxylic acid, a key intermediate for further derivatization. chemicalbook.comambeed.com
Carboxylic Acid Derivatization: The resulting (E)-3-(6-aminopyridin-3-yl)acrylic acid is a valuable building block. sigmaaldrich.com Its carboxylic acid group can be activated and coupled with a wide variety of amines to form a library of amide derivatives, a cornerstone of medicinal chemistry. This is exemplified by the synthesis of complex amides like (E)-3-(6-aminopyridin-3-yl)-N-methyl-N-[(1-methylindol-2-yl)methyl]prop-2-enamide. uni.lu This amide coupling significantly expands the chemical space accessible from the parent molecule.
Below is a table summarizing the conversion of the ester to the acid and its subsequent derivatization.
| Reaction | Reagents/Conditions | Product | Significance |
| Ester Hydrolysis | LiOH, THF/Methanol/H₂O, Room Temp chemicalbook.com | (E)-3-(6-aminopyridin-3-yl)acrylic acid ambeed.comsigmaaldrich.com | Access to versatile carboxylic acid intermediate. |
| Amide Coupling | Amine, Coupling Agents (e.g., HATU, EDC) | Amide Derivatives frontiersin.orguni.lu | Creation of diverse molecular libraries for screening. |
Incorporation into Polymeric and Supramolecular Structures
The dual functionality of methyl (E)-3-(6-aminopyridin-3-yl)acrylate makes it an attractive monomer for creating advanced materials.
Polymerization: The acrylate group is a polymerizable functional group. It can participate in free-radical polymerization to form polymers. The incorporation of amino-functionalized methacrylate (B99206) esters into polymeric structures is a known strategy for creating functional materials, such as hydrogels for adsorption or drug delivery. researchgate.netresearchgate.net The aminopyridine moiety would impart specific properties to the resulting polymer, such as basicity, hydrogen-bonding capability, and potential for metal coordination.
Supramolecular Assembly: The aminopyridine unit is an excellent motif for directing supramolecular assembly through hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This can lead to the formation of well-ordered, non-covalent structures like chains or networks in the solid state. mdpi.com Such interactions are fundamental in crystal engineering and the design of self-assembling materials. Furthermore, adenine (B156593) derivatives, which are structurally related to aminopyridines, are used to construct coordination polymers through interactions with metal ions. mdpi.com
Generation of Complex Organic Scaffolds
This compound serves as a valuable starting material or "building block" for the synthesis of more elaborate and structurally complex organic molecules. researchgate.net
Cyclization Reactions: The bifunctional nature of the molecule, with the aminopyridine and acrylate systems in conjugation, presents opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions can be triggered by various reagents and conditions, leading to novel polycyclic scaffolds.
Multi-component Reactions: The reactive sites on the molecule make it a suitable candidate for multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This is an efficient strategy for rapidly building molecular complexity from simple starting materials. nih.gov
Scaffold for Medicinal Chemistry: The aminopyridine core is a recognized pharmacophore present in numerous biologically active compounds. Using this molecule as a starting point, chemists can synthesize complex derivatives for screening as potential therapeutic agents. frontiersin.org For example, related 6-aminopyridine derivatives are used to synthesize complex structures containing piperidine (B6355638) or other heterocyclic rings. americanelements.com
The strategic derivatization of this compound allows for the systematic exploration of chemical space to develop novel molecules with tailored properties.
Emerging Research Directions and Future Perspectives
Rational Design of Derivatives for Specific Chemical Functions
The inherent reactivity of the amino and acrylate (B77674) groups in methyl (E)-3-(6-aminopyridin-3-yl)acrylate provides a fertile ground for the rational design of derivatives with tailored chemical functions. The primary amino group can be readily functionalized through various organic reactions, such as acylation, alkylation, and Schiff base formation, to introduce new chemical entities. This allows for the fine-tuning of the molecule's electronic and steric properties.
For instance, acylation of the amino group can be employed to modulate the electron density of the pyridine (B92270) ring, which in turn can influence its coordination properties with metal ions. This is a key strategy in the design of specific ligands for catalysis or sensing applications. Furthermore, the introduction of chiral auxiliaries to the amino group can lead to the development of chiral derivatives for applications in asymmetric synthesis.
The acrylate moiety, on the other hand, is a versatile handle for polymerization and Michael additions. Modification of the methyl ester to other alkyl or aryl esters can influence the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.
| Functional Group | Potential Modifications | Resulting Chemical Function |
| Amino Group | Acylation, Alkylation, Schiff Base Formation | Modulation of electronic properties, introduction of new binding sites, development of chiral ligands. |
| Acrylate Group | Esterification, Polymerization, Michael Addition | Tuning of polymer properties (solubility, thermal stability), creation of complex molecular architectures. |
| Pyridine Ring | Coordination with metal ions | Formation of metal complexes for catalysis and sensing. |
Advanced Catalyst Design Utilizing Aminopyridine Acrylate Scaffolds
The aminopyridine moiety within this compound presents a significant opportunity for the design of advanced catalysts. Aminopyridine ligands are well-known for their ability to form stable complexes with a variety of transition metals, which are often the active centers in catalytic processes. researchgate.netnih.govbldpharm.comresearchgate.netnih.gov The resulting metal complexes can be designed to catalyze a wide range of organic transformations, including polymerization, cross-coupling reactions, and oxidation reactions.
The acrylate portion of the molecule offers a unique advantage for catalyst design. It can be used to immobilize the catalytic complex onto a solid support, such as a polymer or a metal-organic framework (MOF). This heterogenization of the catalyst simplifies its separation from the reaction mixture and allows for its recycling, which is a key aspect of sustainable chemistry.
Furthermore, the electronic properties of the aminopyridine ligand can be tuned through derivatization, as discussed in the previous section, to optimize the catalytic activity and selectivity of the metal center. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can modulate the Lewis acidity of the metal center, thereby influencing its catalytic performance. Research in this area is exploring the synthesis of novel aminopyridine acrylate-based ligands and their coordination chemistry with various metals to develop highly efficient and selective catalysts for challenging chemical transformations. researchgate.netnih.govbldpharm.comresearchgate.netnih.gov
Exploration in Materials Science for Optical and Polymeric Applications
The bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of functional polymers with interesting optical and electronic properties. The acrylate group can undergo radical polymerization to form poly(aminopyridine acrylate)s. The presence of the aminopyridine side chains in these polymers can impart unique properties, such as pH-responsiveness, metal-coordinating ability, and fluorescence. researchgate.net
The aminopyridine moiety is a known chromophore, and its incorporation into a polymer backbone can lead to materials with interesting photophysical properties, such as fluorescence and nonlinear optical (NLO) activity. researchgate.netnih.gov The emission properties of these polymers can be sensitive to the local environment, such as pH or the presence of metal ions, making them suitable for applications in chemical sensing. For instance, the fluorescence of an aminopyridine-containing polymer could be quenched or enhanced upon binding to a specific metal ion, providing a basis for a selective sensor. researchgate.net
Moreover, the ability of the aminopyridine units to coordinate with metal ions can be exploited to create cross-linked polymer networks or polymer-metal composite materials with tailored mechanical and thermal properties. The development of polymers from this compound and its derivatives is an active area of research with potential applications in areas such as optoelectronics, coatings, and smart materials. sigmaaldrich.comnih.gov
Theoretical Prediction and High-Throughput Screening of Analogues
Computational chemistry plays a crucial role in accelerating the discovery and design of new materials. Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure, as well as the spectroscopic and reactive properties of this compound and its analogues. researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.net These computational studies can provide valuable insights into the structure-property relationships of these molecules, guiding the rational design of new derivatives with desired functionalities.
High-throughput screening (HTS) is another powerful tool that can be employed to rapidly evaluate large libraries of virtual or synthesized compounds for specific properties. youtube.comacs.orgnih.govyoutube.comaps.org In the context of this compound, HTS could be used to screen a library of its derivatives for their potential as catalysts, optical materials, or building blocks for porous frameworks. For example, a virtual library of derivatives could be computationally screened for their binding affinity to a particular metal ion or for their predicted NLO properties. This approach can significantly reduce the time and cost associated with experimental screening and lead to the faster identification of promising candidates for further investigation.
| Computational Technique | Application to this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reactivity. researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Simulation of the behavior of polymers and materials derived from the compound. |
| High-Throughput Screening (HTS) | Rapid evaluation of large libraries of analogues for specific properties. youtube.comacs.orgnih.govyoutube.comaps.org |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies
The most effective approach to advancing the understanding and application of this compound involves a synergistic combination of synthetic chemistry, spectroscopic characterization, and computational modeling. nih.govmdpi.comnih.govacs.orgnih.govmdpi.com This integrated approach allows for a comprehensive investigation of the compound and its derivatives, from the molecular level to the macroscopic properties of the resulting materials.
Synthetic chemists can design and prepare novel derivatives based on the predictions from computational studies. Spectroscopic techniques, such as NMR, IR, UV-Vis, and fluorescence spectroscopy, are then used to characterize the structure and properties of these new molecules and materials. The experimental data obtained from these spectroscopic studies can then be used to validate and refine the computational models, leading to a more accurate understanding of the system.
This iterative cycle of design, synthesis, characterization, and modeling is a powerful strategy for the development of new functional materials with tailored properties. By combining these different methodologies, researchers can gain a deeper understanding of the fundamental principles that govern the behavior of this compound and its derivatives, paving the way for their application in a wide range of fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (E)-3-(6-aminopyridin-3-yl)acrylate, and how can reaction conditions be optimized for academic research?
- Methodological Answer : The compound is typically synthesized via Heck coupling or palladium-catalyzed cross-coupling reactions. For example, Pd(OAc)₂ with tri(o-tolyl)phosphine as a ligand system has been used to achieve yields up to 61% under mild conditions (e.g., tetrabutylammonium chloride as a phase-transfer catalyst) . Optimization involves adjusting solvent polarity (e.g., CH₃CN/water mixtures), temperature (ambient to 80°C), and stoichiometry of acrylate derivatives. Base selection (e.g., DBU or K₂CO₃) is critical for deprotection and esterification steps .
Q. How can researchers confirm the stereochemistry and purity of this compound using advanced analytical techniques?
- Methodological Answer :
- Stereochemistry : X-ray crystallography (via SHELX or ORTEP-III) provides unambiguous confirmation of the (E)-configuration. Disorder analysis and refinement protocols in SHELXL are essential for resolving overlapping electron densities .
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) are standard. For example, characteristic doublets at δ 6.23–7.57 ppm (J = 15.9 Hz) confirm trans-alkene protons .
Advanced Research Questions
Q. What challenges arise in reconciling crystallographic data with computational modeling for this compound, and how can these discrepancies be addressed?
- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., torsional flexibility of the acrylate group) not captured in static DFT models. Hybrid approaches, such as combining QM/MM simulations with experimental data (e.g., bond lengths from SHELXL refinements), improve accuracy. Validation via Hirshfeld surface analysis or residual density plots can resolve ambiguities .
Q. What are the mechanistic insights into the catalytic systems used in synthesizing this compound, and how do ligand choices impact reaction efficiency?
- Methodological Answer : Palladium catalysts with bulky phosphine ligands (e.g., tri(o-tolyl)phosphine) enhance oxidative addition rates in aryl halide activation. Ligand steric effects dictate regioselectivity during migratory insertion of the acrylate moiety. Mechanistic studies using kinetic isotope effects (KIEs) or in situ XAS spectroscopy can elucidate rate-determining steps .
Q. How does the electronic configuration of this compound influence its reactivity in further functionalization reactions?
- Methodological Answer : The electron-donating 6-aminopyridinyl group activates the acrylate β-carbon for nucleophilic attacks (e.g., Michael additions). DFT calculations show a LUMO localization (-3.2 eV) at the β-position, favoring reactions with amines or thiols. Substituent effects on the pyridine ring (e.g., fluorination) modulate electrophilicity and regioselectivity .
Q. What strategies can be employed to resolve contradictory bioactivity data for this compound in different cancer cell line studies?
- Methodological Answer : Contradictions may arise from cell line-specific metabolic pathways or assay conditions (e.g., serum concentration). Dose-response profiling (IC₅₀) across multiple lines (e.g., HeLa vs. MCF-7) with standardized protocols (MTT assays) is recommended. Metabolite identification via LC-MS/MS can clarify prodrug activation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
